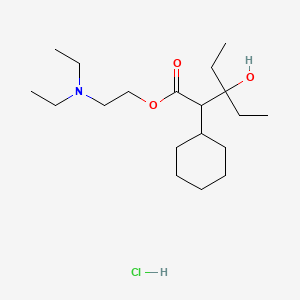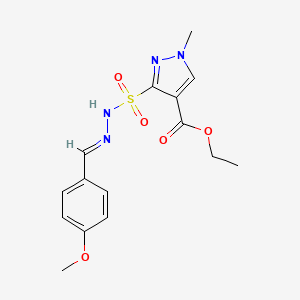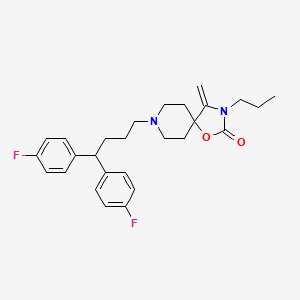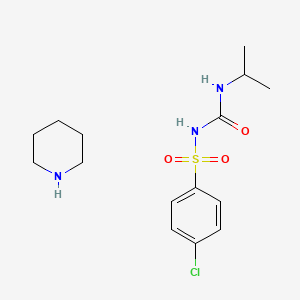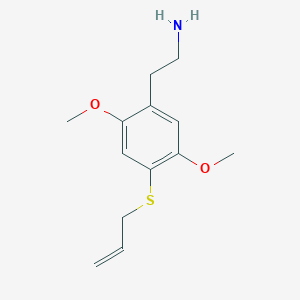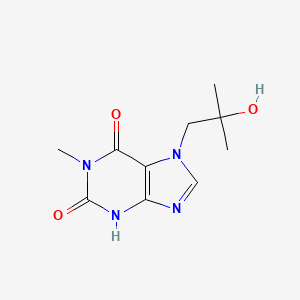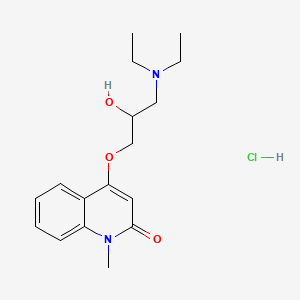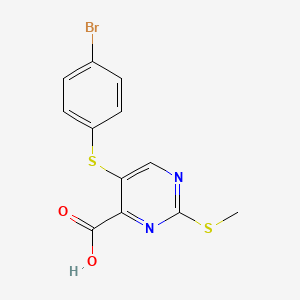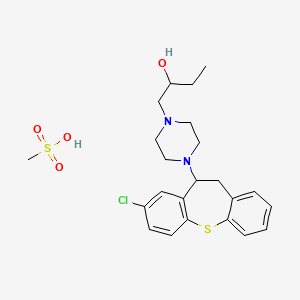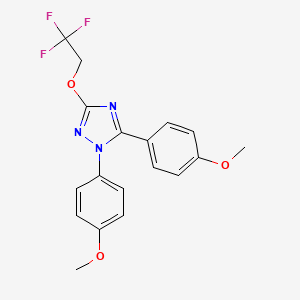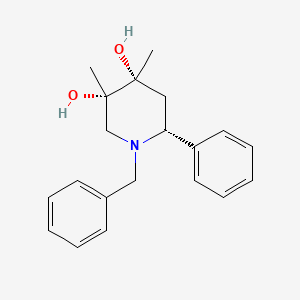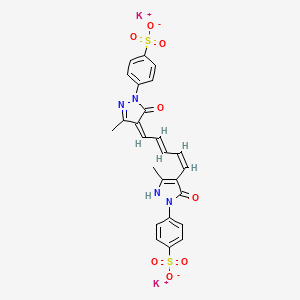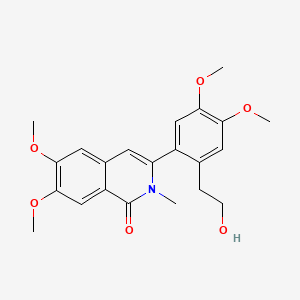
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- is a complex organic compound belonging to the isoquinolinone family. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyethyl side chain. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinolinone core.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the isoquinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the hydroxyethyl side chain.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another related compound with similar methoxy groups but different overall structure.
Uniqueness
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
136540-25-5 |
|---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-[2-(2-hydroxyethyl)-4,5-dimethoxyphenyl]-6,7-dimethoxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C22H25NO6/c1-23-17(15-11-20(28-4)18(26-2)9-13(15)6-7-24)8-14-10-19(27-3)21(29-5)12-16(14)22(23)25/h8-12,24H,6-7H2,1-5H3 |
InChI Key |
RLPARFCHPRIZTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2C1=O)OC)OC)C3=CC(=C(C=C3CCO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


